(2-(Piperidin-1-ylmethyl)phenyl)methanol chemical structure and properties
(2-(Piperidin-1-ylmethyl)phenyl)methanol chemical structure and properties
An In-depth Technical Guide to (2-(Piperidin-1-ylmethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Piperidin-1-ylmethyl)phenyl)methanol is a substituted aromatic alcohol containing a piperidine moiety. This structural motif, combining a benzyl alcohol with a piperidinylmethyl group in an ortho-substitution pattern, is of interest in medicinal chemistry due to the prevalence of both benzyl alcohol and piperidine scaffolds in a wide range of biologically active compounds. The piperidine ring is a key component in many pharmaceuticals, valued for its ability to introduce basicity and conformational rigidity, which can be crucial for receptor binding. The benzyl alcohol group provides a site for further functionalization and can participate in hydrogen bonding interactions.
Despite its interesting structure, a comprehensive review of publicly available scientific literature and chemical databases reveals that (2-(Piperidin-1-ylmethyl)phenyl)methanol is a relatively understudied compound. While its basic chemical properties are documented, there is a notable absence of published research on its pharmacological effects, mechanism of action, and detailed synthetic protocols. This guide aims to consolidate the available information and provide a putative synthetic pathway.
Chemical Structure and Properties
The chemical structure of (2-(Piperidin-1-ylmethyl)phenyl)methanol consists of a benzene ring substituted at position 1 with a hydroxymethyl group (-CH₂OH) and at position 2 with a piperidin-1-ylmethyl group (-CH₂-N(C₅H₁₀)).
Chemical Structure:
Table 1: Physicochemical Properties of (2-(Piperidin-1-ylmethyl)phenyl)methanol [1]
| Property | Value |
| CAS Number | 91271-61-3 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.3 g/mol |
| Melting Point | 72-73 °C |
| Boiling Point | 319.6 °C at 760 mmHg |
| Appearance | White to off-white solid |
| Synonyms | [2-(piperidin-1-ylmethyl)phenyl]methanol, 2-(Piperidinomethyl)benzyl alcohol |
Synthesis
Putative Experimental Protocol: Synthesis from 2-Formylbenzoic Acid
This proposed two-step synthesis starts with the readily available 2-formylbenzoic acid. The first step involves the formation of an amide, followed by a reduction of both the amide and the aldehyde functionalities.
Step 1: Amide Formation - Synthesis of 2-(Piperidine-1-carbonyl)benzaldehyde
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To a solution of 2-formylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2 equivalents).
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Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
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Add piperidine (1.1 equivalents) dropwise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove any precipitated by-products.
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Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(piperidine-1-carbonyl)benzaldehyde.
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Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Reduction to (2-(Piperidin-1-ylmethyl)phenyl)methanol
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Dissolve the 2-(piperidine-1-carbonyl)benzaldehyde (1 equivalent) from the previous step in an anhydrous ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents), portion-wise to the cooled solution. Caution: LiAlH₄ reacts violently with water.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting precipitate (aluminum salts) and wash the filter cake with the ethereal solvent.
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Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-(Piperidin-1-ylmethyl)phenyl)methanol.
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The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of (2-(Piperidin-1-ylmethyl)phenyl)methanol from 2-formylbenzoic acid.
Caption: Proposed synthesis of (2-(Piperidin-1-ylmethyl)phenyl)methanol.
Pharmacological Properties and Mechanism of Action
A thorough search of scientific literature and databases reveals no specific studies on the pharmacological properties, mechanism of action, or signaling pathways of (2-(Piperidin-1-ylmethyl)phenyl)methanol. Therefore, no quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values are available for this compound.
However, to provide some context for researchers, the pharmacological profiles of structurally related isomers have been investigated. It is crucial to note that these are different molecules, and their biological activities may not be representative of the target compound due to differences in the substitution pattern and the presence of the hydroxyl group.
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2-Benzylpiperidine: This compound is known to be a stimulant of the arylpiperidine family. It acts as a monoamine reuptake inhibitor but is significantly less potent than other stimulants like methylphenidate.[2] It shows a much lower affinity for the dopamine transporter (DAT) compared to methylphenidate.[2]
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4-Benzylpiperidine: This isomer acts as a monoamine releasing agent with a preference for norepinephrine over dopamine and serotonin.[3] It also functions as a weak monoamine oxidase inhibitor (MAOI).[3]
The introduction of a hydroxymethyl group and the specific ortho-substitution in (2-(Piperidin-1-ylmethyl)phenyl)methanol could lead to a different pharmacological profile. The hydroxyl group could introduce new hydrogen bonding interactions with biological targets and alter the compound's solubility and metabolic stability. The ortho-positioning of the substituents will enforce a specific conformational preference, which will be a key determinant of its interaction with receptors or enzymes.
Conclusion
(2-(Piperidin-1-ylmethyl)phenyl)methanol is a chemical entity with a structure that suggests potential for biological activity. However, it remains a largely unexplored molecule. This guide has summarized the known physicochemical properties and has proposed a plausible synthetic route to facilitate further research. There is a clear need for experimental studies to elucidate the synthesis, pharmacological activity, and potential therapeutic applications of this compound. Researchers in the field of drug discovery are encouraged to consider this molecule as a novel scaffold for the development of new therapeutic agents.
Disclaimer: The experimental protocol provided in this document is putative and based on general chemical principles. It has not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.
